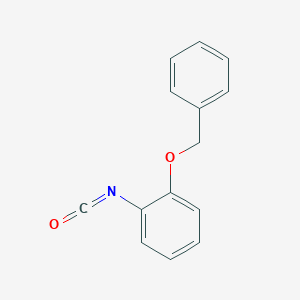

1-(benzyloxy)-2-isocyanatobenzene

Beschreibung

1-(Benzyloxy)-2-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (–OCH₂C₆H₅) at the 1-position and an isocyanate group (–NCO) at the 2-position. The benzyloxy group provides steric bulk and electron-donating effects, while the isocyanate group is highly reactive, enabling participation in polymerization, cross-linking, and nucleophilic addition reactions.

For example, phenolic precursors (e.g., 2-aminophenol derivatives) may undergo benzylation using benzyl bromide (as seen in and ) to protect the hydroxyl group, followed by phosgenation or Curtius rearrangement to introduce the isocyanate moiety .

Applications: Isocyanates are pivotal in polyurethane production, but the benzyloxy substituent may expand utility in pharmaceutical intermediates.

Eigenschaften

IUPAC Name |

1-isocyanato-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAJZWIXZYPAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-isocyanatobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and subsequent functional group transformations. One common method involves the bromination of 2-hydroxybenzyl alcohol, followed by benzyl protection and halogen exchange to introduce the isocyanate group .

Industrial Production Methods: The industrial production of 1-(benzyloxy)-2-isocyanatobenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isocyanate group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.

Major Products Formed:

Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

Reduction: Benzylamine derivatives.

Substitution: Nitrobenzyloxybenzene or sulfonated benzyloxybenzene.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-2-isocyanatobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(benzyloxy)-2-isocyanatobenzene involves its interaction with molecular targets such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-(benzyloxy)-2-isocyanatobenzene with structurally related isocyanate derivatives:

| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reactivity Notes |

|---|---|---|---|---|

| 1-(Benzyloxy)-2-isocyanatobenzene | 1-OCH₂C₆H₅, 2-NCO | C₁₄H₁₁NO₂ | Steric hindrance; drug synthesis | Moderate reactivity (electron-donating OCH₂C₆H₅) |

| 1-Isocyanato-2-methoxybenzene | 1-OCH₃, 2-NCO | C₈H₇NO₂ | Smaller substituent; polymer use | Higher reactivity (electron-donating OCH₃) |

| 2-(Chloromethyl)phenyl isocyanate | 2-CH₂Cl, 1-NCO | C₈H₆ClNO | Electrophilic site (Cl); adhesives | Enhanced reactivity (Cl as leaving group) |

| 1-Isocyanato-2-methyl-4-nitrobenzene | 2-CH₃, 4-NO₂, 1-NCO | C₈H₆N₂O₃ | Electron-withdrawing NO₂; coatings | High reactivity (NO₂ activates NCO) |

| 1-Benzyl-2-isothiocyanatobenzene | 1-CH₂C₆H₅, 2-NCS | C₁₄H₁₁NS | Thiocyanate for bioactivity | Lower electrophilicity (NCS vs. NCO) |

Substituent Effects on Reactivity

- Electron-donating groups (e.g., benzyloxy, methoxy) : Reduce electrophilicity of the isocyanate group, slowing reactions with nucleophiles. The bulky benzyloxy group in 1-(benzyloxy)-2-isocyanatobenzene further hinders access to the NCO group compared to smaller methoxy .

- Electron-withdrawing groups (e.g., nitro) : Enhance reactivity by polarizing the NCO group. 1-Isocyanato-2-methyl-4-nitrobenzene () reacts vigorously with amines/alcohols, making it suitable for high-performance coatings .

- 2-(Chloromethyl)phenyl isocyanate () can undergo nucleophilic substitution, enabling cross-linking in adhesives .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.